

# Commercial Suppliers and Technical Applications of L-Tyrosine-<sup>17</sup>O: An In-depth Guide

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## Compound of Interest

Compound Name: *L-Tyrosine-17O*

Cat. No.: *B12062607*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of <sup>17</sup>O-labeled L-Tyrosine, a critical tool for advanced biochemical and pharmaceutical research. The document details supplier specifications, experimental protocols for its incorporation into proteins, and its application in studying protein structure and function using <sup>17</sup>O Nuclear Magnetic Resonance (NMR) spectroscopy.

## Commercial Availability of L-Tyrosine-<sup>17</sup>O

The primary commercial suppliers of L-Tyrosine-<sup>17</sup>O identified are MedchemExpress and Cambridge Isotope Laboratories. The following table summarizes the available quantitative data for their products to facilitate comparison and procurement.

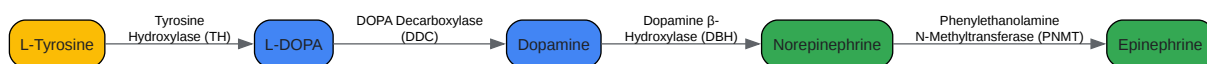
Supplier	Product Name	Catalog Number	Isotopic Enrichment (%)	Chemical Purity (%)	Available Quantities
MedchemExpress	L-Tyrosine- <sup>17</sup> O	HY-N0473S12	Not specified	Not specified	Inquire for details
Cambridge Isotope Laboratories, Inc.	L-Tyrosine (phenol- <sup>17</sup> O, 35-40%)	OLM-621	35-40	≥98	250 mg, 500 mg

## Core Applications in Research

L-Tyrosine-<sup>17</sup>O serves as a valuable isotopic tracer for investigating a variety of biological processes at the molecular level. Its primary application lies in the field of biomolecular NMR spectroscopy, where the <sup>17</sup>O nucleus provides a sensitive probe for elucidating protein structure, dynamics, and interactions.<sup>[1]</sup> The quadrupolar nature of the <sup>17</sup>O nucleus makes its NMR properties highly sensitive to the local electronic environment, providing unique insights into hydrogen bonding, protein hydration, and enzyme mechanisms.

## Key Signaling Pathway: Catecholamine Biosynthesis

L-Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to various physiological and neurological processes. The enzymatic conversion of L-Tyrosine is the rate-limiting step in this pathway.



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**Figure 1:** The enzymatic conversion of L-Tyrosine to catecholamines.

## Experimental Protocols

The following sections provide detailed methodologies for the site-specific incorporation of L-Tyrosine- $^{17}\text{O}$  into a protein of interest using an E. coli expression system and subsequent analysis by  $^{17}\text{O}$  NMR spectroscopy. This protocol is adapted from established methods for site-specific incorporation of non-canonical amino acids and general procedures for protein NMR.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### I. Site-Specific Incorporation of L-Tyrosine- $^{17}\text{O}$ into a Target Protein

This protocol utilizes a tyrosine-auxotrophic E. coli strain, which is incapable of synthesizing its own tyrosine and will therefore incorporate the exogenously supplied L-Tyrosine- $^{17}\text{O}$  into the expressed protein of interest.

#### A. Materials

- Tyrosine-auxotrophic E. coli strain (e.g., DL39(DE3))
- Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)
- Luria-Bertani (LB) medium
- M9 minimal medium supplemented with necessary nutrients (excluding tyrosine)
- L-Tyrosine- $^{17}\text{O}$  (from commercial supplier)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Appropriate antibiotics
- Shaking incubator
- Centrifuge

#### B. Protocol

- Transformation: Transform the expression plasmid into the tyrosine-auxotrophic E. coli strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and a small amount of unlabeled L-Tyrosine to allow for colony growth. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and unlabeled L-Tyrosine. Grow overnight at 37°C with shaking.
- Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except tyrosine, plus vitamins and trace metals) with the overnight starter culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6-0.8.
- Induction and Labeling:
  - Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  - Gently wash the cell pellet twice with M9 minimal medium lacking tyrosine to remove any residual unlabeled tyrosine.
  - Resuspend the cell pellet in 500 mL of fresh M9 minimal medium (lacking tyrosine) containing the appropriate antibiotic.
  - Add L-Tyrosine-<sup>17</sup>O to a final concentration of 50-100 mg/L.
  - Allow the culture to recover for 30 minutes at 37°C with shaking.
  - Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours to allow for protein expression and incorporation of L-Tyrosine-<sup>17</sup>O.
- Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

## II. Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.

#### A. Materials

- Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Lysozyme, DNase I
- Sonicator or French press
- Ni-NTA affinity chromatography column
- Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Dialysis buffer (NMR buffer, see below)
- SDS-PAGE analysis reagents

#### B. Protocol

- Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged protein with elution buffer.
- Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.
- Buffer Exchange: Pool the pure fractions and dialyze against the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, 10% D<sub>2</sub>O).

### III. <sup>17</sup>O NMR Spectroscopy

This section outlines the general procedure for acquiring and processing  $^{17}\text{O}$  NMR data for the labeled protein.

#### A. Sample Preparation

- Concentrate the purified,  $^{17}\text{O}$ -labeled protein in the NMR buffer to a final concentration of 0.5-2.0 mM.
- Transfer approximately 500  $\mu\text{L}$  of the protein solution to a high-quality NMR tube.
- Add a known concentration of an internal standard if quantitative analysis is required.

#### B. Data Acquisition

- Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the  $^{17}\text{O}$  frequency.
- Tuning and Matching: Tune and match the probe for the  $^{17}\text{O}$  frequency using the protein sample.
- Temperature Control: Set and equilibrate the sample temperature, typically at 298 K (25°C).
- Acquisition Parameters:
  - Pulse Program: A simple one-pulse experiment is often sufficient for initial spectra. For higher resolution in larger proteins, advanced techniques like Quadrupole Central Transition (QCT) NMR may be employed.
  - Spectral Width: A wide spectral width (e.g., 1000 ppm) is typically required due to the broad nature of  $^{17}\text{O}$  signals.
  - Acquisition Time: A short acquisition time is usually sufficient.
  - Recycle Delay: A short recycle delay can be used due to the fast relaxation of the quadrupolar  $^{17}\text{O}$  nucleus.
  - Number of Scans: A large number of scans (from thousands to millions) will be necessary to achieve an adequate signal-to-noise ratio.

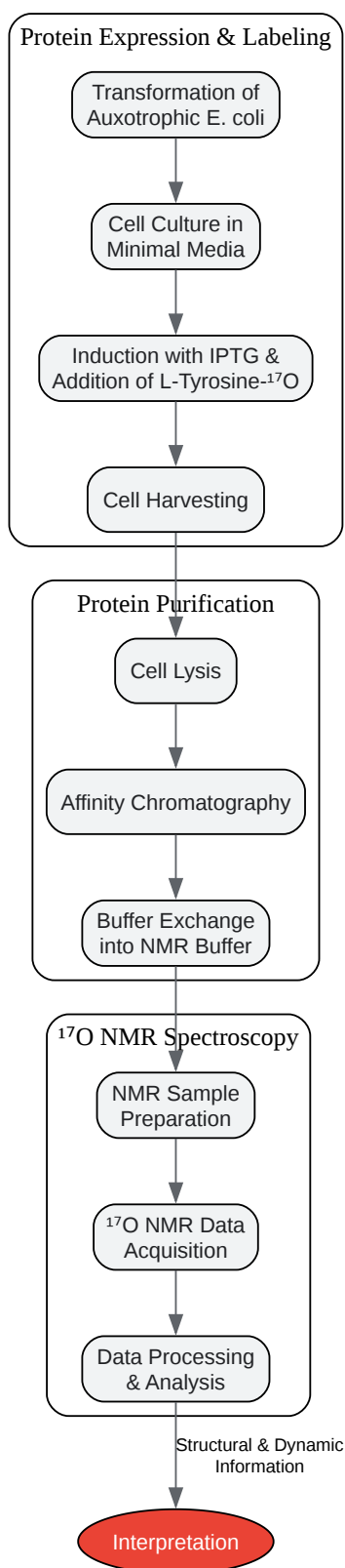
- Data Acquisition: Acquire the Free Induction Decay (FID).

#### C. Data Processing

- Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum.
- Baseline Correction: Apply a baseline correction to the spectrum.
- Referencing: Reference the chemical shifts relative to a known standard (e.g.,  $\text{H}_2^{17}\text{O}$ ).
- Analysis: Analyze the chemical shifts, line widths, and intensities of the  $^{17}\text{O}$  signals to obtain information about the local environment of the labeled tyrosine residues.

## Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein expression to NMR data analysis for studying a protein with a site-specifically incorporated L-Tyrosine- $^{17}\text{O}$  label.



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**Figure 2:** Workflow for  $^{17}\text{O}$ -based protein NMR studies.



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## References

- 1.  $^{17}\text{O}$  NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Protein Expression and Purification [protocols.io]
- 5. Site-Specific Incorporation of Sulfotyrosine Using an Expanded Genetic Code - PubMed [pubmed.ncbi.nlm.nih.gov]
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